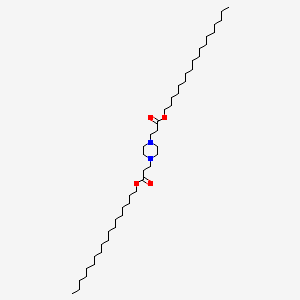
Dioctadecyl 3,3'-(piperazine-1,4-diyl)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate is a complex organic compound that features a piperazine ring linked to two long-chain octadecyl groups through propanoate linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate typically involves the esterification of 3,3’-(piperazine-1,4-diyl)dipropanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical formulations.
Biology: Employed in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,3’-(piperazine-1,4-diyl)dipropanoate: A similar compound with shorter alkyl chains, used in similar applications but with different physicochemical properties.
3,3’-(Piperazine-1,4-diyl)dipropanoic acid: The parent acid form, used as an intermediate in the synthesis of various derivatives.
Uniqueness
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate is unique due to its long octadecyl chains, which impart distinct amphiphilic properties. This makes it particularly effective in applications requiring the stabilization of hydrophobic compounds in aqueous environments.
Properties
CAS No. |
111980-78-0 |
|---|---|
Molecular Formula |
C46H90N2O4 |
Molecular Weight |
735.2 g/mol |
IUPAC Name |
octadecyl 3-[4-(3-octadecoxy-3-oxopropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C46H90N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-51-45(49)35-37-47-39-41-48(42-40-47)38-36-46(50)52-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
InChI Key |
RZKVVRUHAVARMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















